Methyl N-Methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate is a derivative of isoprenaline, a beta-adrenergic agonist. It is classified as a beta-1 selective agonist, displaying a higher affinity for the beta-1 adrenergic receptor compared to the beta-2 subtype []. This compound has been investigated in scientific research for its potential to understand beta-adrenergic receptor function and downstream signaling pathways [].
The synthesis of Methyl N-Methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate involves several steps and is described in detail in []. The synthesis starts with the modification of the isoprenaline molecule to incorporate the specific structural features present in the final compound. This includes the addition of a methyl ester group to the glycine moiety and the formation of the bicyclic ring system.
Methyl N-Methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate possesses a complex molecular structure with multiple chiral centers []. This results in the existence of several stereoisomers, each with potentially different pharmacological properties. The specific stereoisomer with the highest potency for beta-1 adrenergic receptors is the 6R,2'R-isomer, referred to as Ro 17-8648 in the literature [].
Methyl N-Methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate acts as a beta-1 adrenergic receptor agonist []. This means it binds to and activates beta-1 adrenergic receptors, primarily found in the heart. This activation leads to downstream signaling cascades, ultimately resulting in increased heart rate and contractility [].
Methyl N-Methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate (specifically the Ro 17-8648 isomer) has been investigated in scientific research for its potent and long-lasting beta-1 agonist activity [].
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4